molecular formula C17H14N2O3 B14163978 Ethyl 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoate CAS No. 152567-95-8

Ethyl 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoate

Katalognummer: B14163978
CAS-Nummer: 152567-95-8
Molekulargewicht: 294.30 g/mol
InChI-Schlüssel: RJOUBGFUZVHYNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoate is a chemical compound with the molecular formula C16H14N2O3 It is a derivative of phthalazine and benzoate, characterized by the presence of an ethyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoate typically involves the reaction of 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, allowing the esterification process to occur, resulting in the formation of the ethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interaction with cellular receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate: Similar structure with a benzyl group instead of a benzoate group.

    Ethyl 2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)benzoate: Contains trifluoro groups and a pyridinyl moiety.

Uniqueness

Ethyl 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoate is unique due to its specific combination of phthalazine and benzoate moieties, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

152567-95-8

Molekularformel

C17H14N2O3

Molekulargewicht

294.30 g/mol

IUPAC-Name

ethyl 4-(4-oxo-3H-phthalazin-1-yl)benzoate

InChI

InChI=1S/C17H14N2O3/c1-2-22-17(21)12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)16(20)19-18-15/h3-10H,2H2,1H3,(H,19,20)

InChI-Schlüssel

RJOUBGFUZVHYNA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.